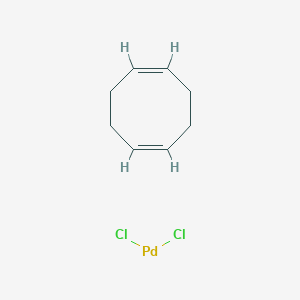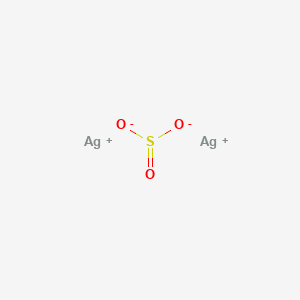
二氯(1,5-环辛二烯)钯(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(1,5-cyclooctadiene)palladium(II) is an organopalladium compound with the chemical formula PdCl₂(C₈H₁₂). This compound is characterized by its yellow solid appearance and solubility in chloroform . The palladium center in this complex is square planar, as determined by X-ray crystallography .
科学研究应用
Dichloro(1,5-cyclooctadiene)palladium(II) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Organic Synthesis: It is used as a catalyst in the protection of alcohols as acetals, synthesis of bicyclooctanes from diethyl malonate, and alkene carbonylation.
Cross-Coupling Reactions: It is an active catalyst for Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions.
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency in catalyzing various organic reactions.
作用机制
Target of Action
Dichloro(1,5-cyclooctadiene)palladium(II), also known as PdCl2(cod), is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, which can include a wide range of organic compounds.
Mode of Action
PdCl2(cod) acts as a catalyst, facilitating the formation of C-C and C-N bonds . It is used in the Heck coupling of alkynes with alkenes, Suzuki cross-coupling of aryl bromides, allylic substitution of oximes with allylic acetate, and methoxycarbonylation of iodobenzene . The compound interacts with its targets by accelerating the rate of the reaction without being consumed in the process .
Biochemical Pathways
The biochemical pathways affected by PdCl2(cod) are those involved in the formation of C-C and C-N bonds . These pathways are crucial in organic synthesis, leading to the formation of complex organic compounds from simpler ones .
Pharmacokinetics
It’s important to note that the compound is soluble in dichloromethane , which can affect its distribution and availability in a reaction mixture.
Result of Action
The result of PdCl2(cod)'s action is the facilitation of bond formation in organic compounds . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of PdCl2(cod) can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . Additionally, it is sensitive to moisture , which can affect its stability and efficacy as a catalyst.
准备方法
Dichloro(1,5-cyclooctadiene)palladium(II) can be synthesized through the reaction of tetrachloropalladate in hydrochloric acid with 1,5-cyclooctadiene . The reaction typically involves mixing potassium tetrachloropalladate with 1,5-cyclooctadiene in a solution of n-propyl alcohol and water, with the addition of a phase transfer catalyst such as PEG-400 . The reaction is maintained at 50°C for 4 hours, followed by suction filtration, washing with absolute ethanol and water, and drying to obtain the product .
化学反应分析
Dichloro(1,5-cyclooctadiene)palladium(II) is involved in various types of chemical reactions, including:
Substitution Reactions: It acts as a catalyst in Heck coupling reactions of alkynes with alkenes, Suzuki cross-coupling of aryl bromides, and allylic substitution of oximes with allylic acetate.
Carbonylation Reactions: It catalyzes the methoxycarbonylation of iodobenzene.
Formation of C-C and C-N Bonds: It is used in the synthesis of benzo[b]thiophenes from thioenols and in alkene carbonylation.
相似化合物的比较
Dichloro(1,5-cyclooctadiene)palladium(II) can be compared with other similar compounds such as Dichloro(1,5-cyclooctadiene)platinum(II) and Bis(1,5-cyclooctadiene)nickel(0). While these compounds share similar structural features and catalytic properties, Dichloro(1,5-cyclooctadiene)palladium(II) is unique in its efficiency and versatility in catalyzing a wide range of organic reactions .
Similar Compounds
- Dichloro(1,5-cyclooctadiene)platinum(II)
- Bis(1,5-cyclooctadiene)nickel(0)
- Bis(triphenylphosphine)palladium(II) dichloride
属性
CAS 编号 |
12107-56-1 |
|---|---|
分子式 |
C8H12Cl2Pd |
分子量 |
285.50 g/mol |
IUPAC 名称 |
(5Z)-cycloocta-1,5-diene;dichloropalladium |
InChI |
InChI=1S/C8H12.2ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |
InChI 键 |
RRHPTXZOMDSKRS-PGUQZTAYSA-L |
SMILES |
C1CC=CCCC=C1.Cl[Pd]Cl |
手性 SMILES |
C1C/C=C\CCC=C1.Cl[Pd]Cl |
规范 SMILES |
C1CC=CCCC=C1.Cl[Pd]Cl |
Key on ui other cas no. |
12107-56-1 |
物理描述 |
Orange crystalline powder; Hygroscopic; [Acros Organics MSDS] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of PdCl2(cod)?
A1: The molecular formula of PdCl2(cod) is C8H12Cl2Pd, and its molecular weight is 323.5 g/mol.
Q2: What spectroscopic data is available for characterizing PdCl2(cod)?
A2: PdCl2(cod) can be characterized using various spectroscopic techniques, including:
Q3: What are the primary catalytic applications of PdCl2(cod)?
A3: PdCl2(cod) is a common palladium(II) source in various cross-coupling reactions, including:
- Heck Reaction: Coupling of aryl or vinyl halides with alkenes. [, , , , , , ]
- Suzuki-Miyaura Coupling: Coupling of aryl or vinyl boronic acids with aryl or vinyl halides. [, , , , ]
Q4: How does the 1,5-cyclooctadiene (cod) ligand influence the reactivity of PdCl2(cod) in catalysis?
A5: The cod ligand in PdCl2(cod) acts as a labile ligand, readily dissociating in solution to generate catalytically active palladium species. This lability is crucial for its application in cross-coupling reactions. [, , ]
Q5: Can PdCl2(cod) be used to synthesize other palladium complexes?
A6: Yes, PdCl2(cod) serves as a versatile starting material for preparing various palladium(II) complexes. The cod ligand can be easily replaced by other ligands, such as phosphines, amines, and carbenes. This ligand exchange process allows for the fine-tuning of the electronic and steric properties of the resulting palladium complexes, influencing their reactivity and catalytic activity. [, , , ]
Q6: Are there examples of PdCl2(cod) facilitating unusual reactions or exhibiting unique reactivity?
A7: PdCl2(cod) has demonstrated intriguing reactivity in several instances:* Nucleophilic Attack on COD: Research has shown that nucleophiles can attack the coordinated cyclooctadiene ligand in PdCl2(cod), leading to the formation of cyclooctenylpalladium derivatives. This reactivity highlights the non-innocent nature of the cod ligand under certain conditions. []* Isomerization of Phosphanes: PdCl2(cod) has been shown to catalyze the isomerization of specific phosphanes, demonstrating its ability to mediate skeletal rearrangements in organophosphorus compounds. []
Q7: Have computational methods been employed to study PdCl2(cod) and its reactions?
A7: Yes, Density Functional Theory (DFT) calculations have been used to:
- Study the bonding interactions in PdCl2(cod) and related complexes. []
- Predict the stability and reactivity of potential catalytic intermediates. []
Q8: How does modifying the ligands attached to palladium in PdCl2(cod)-derived complexes influence their catalytic activity?
A8: Modifying the steric and electronic properties of ligands in PdCl2(cod)-derived complexes significantly impacts their catalytic activity. For instance:
- Electron-rich phosphine ligands generally enhance the oxidative addition step in cross-coupling reactions, leading to increased catalytic activity. []
- Bulky ligands can promote the formation of monoligated palladium species, which are often more reactive in catalytic cycles. []
- Chiral ligands can induce enantioselectivity in asymmetric catalytic reactions. [, , ]
Q9: What strategies can be employed to improve the stability or solubility of PdCl2(cod) and its derivatives?
A10:
- Supported Catalysts: Immobilizing PdCl2(cod) or its derivatives on solid supports, such as silica or polymers, can improve stability and facilitate catalyst recovery and reuse. [, , , ]
Q10: Are there specific SHE (Safety, Health, and Environment) considerations associated with using PdCl2(cod)?
A10: While PdCl2(cod) is not acutely toxic, it is essential to handle it with care:
Q11: Are there any alternative palladium sources that can be used instead of PdCl2(cod)?
A11: Yes, several alternative palladium sources are available, including:
Q12: How can palladium be recovered and recycled from reactions involving PdCl2(cod)?
A12: Palladium is a precious metal, and its recovery and recycling are essential:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)






![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)



